molecular formula C16H25N3O3S B5462698 N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B5462698
M. Wt: 339.5 g/mol
InChI Key: RNEMNKBSGUMQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide, also known as E-64, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied extensively due to its ability to inhibit cysteine proteases.

Scientific Research Applications

N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been extensively used in scientific research as a cysteine protease inhibitor. Cysteine proteases are enzymes that play a crucial role in a variety of biological processes, including apoptosis, autophagy, and antigen processing. N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been shown to inhibit these enzymes and has been used to study their role in various disease states, including cancer, neurodegenerative diseases, and infectious diseases.

Mechanism of Action

N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide works by irreversibly binding to the active site of cysteine proteases, preventing them from functioning properly. This inhibition leads to the accumulation of substrate proteins and the disruption of cellular processes that rely on cysteine proteases.
Biochemical and Physiological Effects:
N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cysteine proteases, it has been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is its specificity for cysteine proteases, which allows for targeted inhibition of these enzymes. However, its irreversible binding to these enzymes can also be a limitation, as it can make it difficult to study their function over time. Additionally, N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide. One area of research is the development of more specific cysteine protease inhibitors that can target individual enzymes. Another area of research is the study of the role of cysteine proteases in disease states and the development of therapies that target these enzymes. Additionally, the use of N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide in combination with other inhibitors or therapies is an area of research that has the potential to yield promising results.
Conclusion:
N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit cysteine proteases. Its specificity for these enzymes has made it a valuable tool for studying their role in various disease states. While there are limitations to its use, the future directions for research on N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide offer promising avenues for the development of new therapies and the advancement of our understanding of cysteine proteases.

Synthesis Methods

N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of N-ethylbenzenesulfonamide with 4-ethyl-1-piperazinecarboxaldehyde. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-(2-oxoethyl)pyridine to produce N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide.

properties

IUPAC Name

N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-3-17-10-12-18(13-11-17)16(20)14-19(4-2)23(21,22)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMNKBSGUMQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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